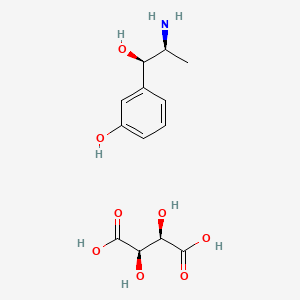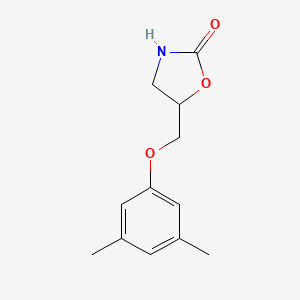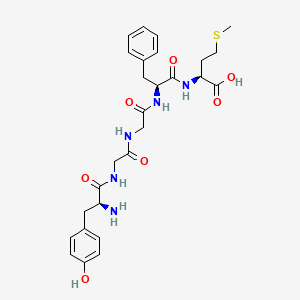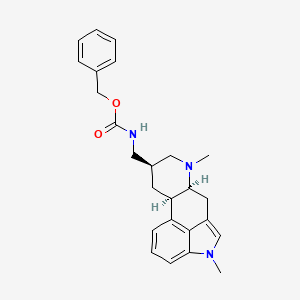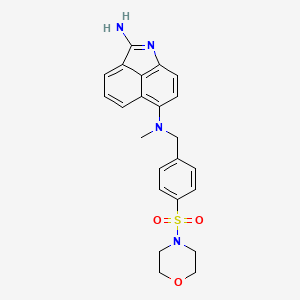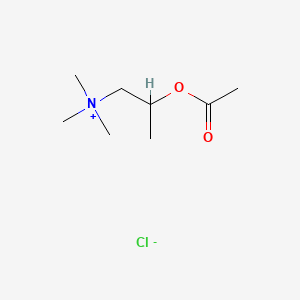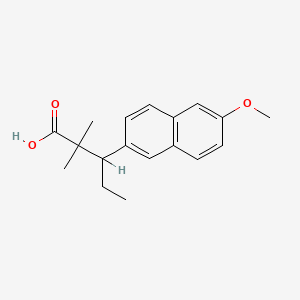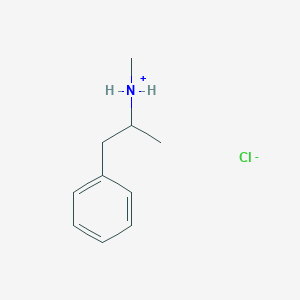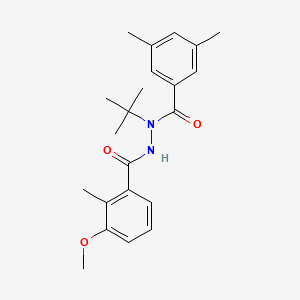
Methoxyfenozide
Vue d'ensemble
Description
Methoxyfenozide is a broad-spectrum insecticide . It is also known as RH 2485 . It is used to control various insects including moths and butterflies . It has a low aqueous solubility and a low volatility . Based on its chemical properties, there is a high risk of leaching to groundwater and under some conditions, it may be persistent in soil systems .
Synthesis Analysis
A simple, effective, and sensitive method has been developed for the quantitative analysis of methoxyfenozide in water and soil when kept under laboratory conditions . The content of methoxyfenozide in water and soil was analyzed by first purifying the compound through liquid-liquid extraction and partitioning followed by florisil gel filtration .
Molecular Structure Analysis
Methoxyfenozide has a molecular formula of C22H28N2O3 . It has an average mass of 368.469 Da and a monoisotopic mass of 368.209991 Da . The Methoxyfenozide molecule contains a total of 56 bonds. There are 28 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 N hydrazine(s), and 1 ether(s) (aromatic) .
Chemical Reactions Analysis
Methoxyfenozide resistance was completely recessive, polyfactorial, and autosomal . The synergism of methoxyfenozide toxicity in the resistant population for PBO (SR=95×), DEF (SR=51×) and DEM (SR=45×), suggested monooxygenases, esterases, and glutathione S-transferases as resistance mechanisms .
Physical And Chemical Properties Analysis
Methoxyfenozide is a solid, white powder . It has a melting point of 203.8 – 206.4 C and decomposes at > 240 C . It has a solubility in water of 3.3 ppm (g/L at) .
Applications De Recherche Scientifique
Pest Control in Fruit Crops
Methoxyfenozide has been used effectively to control pests in litchi and longan crops . It has been found to degrade readily in these fruits, with half-lives of 5.1-5.3 and 5.3-5.7 days, respectively . The study also indicated that the dietary risks associated with methoxyfenozide in litchi and longan were negligible to consumers .
Environmental Safety Analysis
The environmental fate and safety of methoxyfenozide have been studied extensively . It was found that methoxyfenozide underwent a significant transport process between water and sediment . This information is crucial for understanding the behaviors, fate, and transport of pesticides after their release into the environment .
Pest Control in Vegetable Crops
Methoxyfenozide is used for pest control in the cultivation of Chinese cabbage . The study aimed to determine the residual concentrations of pesticides in the target crop and associated health risks .
Residue Dissipation in Spinach
A study conducted on spinach showed that the half-life of methoxyfenozide was between 1.1 and 3.0 days . The pesticide rapidly degraded without significant differences between open and greenhouse fields . The dietary risk for methoxyfenozide was found to be acceptable .
Use in Various Crops
Methoxyfenozide has been evaluated for use as an insecticide on table and wine grapes, maize and sweet corn, fruiting vegetables (tomato, pepper, aubergine) and leaf vegetables (lettuce and other salad plants, spinach and similar, herbs) .
Potential for Future Research
There is potential for future research to further explore the factors influencing the methoxyfenozide degradation in various crops . This could help assess the associated dietary risks with this pesticide based on the acceptable daily intake (ADI%) systems .
Mécanisme D'action
Target of Action
Methoxyfenozide primarily targets the ecdysone receptor (EcR) protein in insects . The EcR protein plays a crucial role in the molting process of insects, a process known as ecdysis .
Mode of Action
Methoxyfenozide acts by strongly binding to the EcR protein, thereby activating it and initiating the molting process . Once methoxyfenozide binds to the EcR, the insects, specifically caterpillars, stop feeding and produce a new malformed cuticle under the existing one . This leads to their death from starvation .
Biochemical Pathways
Methoxyfenozide disrupts steroid signaling pathways in insects . This disruption leads to an impairment of ovarian maturation and oviposition . Methoxyfenozide transferred by tarsal route in females of Cx. pipiens might play a negative feedback on ecdysteroids titers .
Pharmacokinetics
Orally administered Methoxyfenozide is absorbed rapidly, with 58-77% of the dose being excreted within 24 hours in rats . Excretion occurs mainly via feces, after absorption followed by secretion in bile . On the basis of the quantities of radioactivity excreted in the bile and urine, it can be concluded that approximately 60-70% of an orally administered dose of 10 mg/kg bw was absorbed .
Result of Action
The result of methoxyfenozide’s action is the death of the insect. After methoxyfenozide binds to the EcR, caterpillars stop feeding and produce a new malformed cuticle under the existing one, leading to their death from starvation . Methoxyfenozide resistance was completely recessive, polyfactorial and autosomal .
Action Environment
Methoxyfenozide is a broad-spectrum insecticide with a low aqueous solubility and a low volatility . Based on its chemical properties, there is a high risk of leaching to groundwater and under some conditions, it may be persistent in soil systems . Therefore, environmental factors such as soil composition and rainfall can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Methoxyfenozide is highly effective against many species of lepidopterous insects, including navel orangeworm, peach twig borer, leafrollers, loopers, armyworms, and citrus leafminer . It does not disrupt beneficial insects, mites, and pollinators in many crops, such as almonds, grapes, soybeans, tomatoes, and more . This makes it an ideal fit in a resistance management program .
Propriétés
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWEPFNJXQPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032628 | |
| Record name | Methoxyfenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Methoxyfenozide | |
Color/Form |
White powder | |
CAS RN |
161050-58-4 | |
| Record name | Methoxyfenozide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyfenozide [ISO:ANSI:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyfenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYFENOZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Methoxyfenozide belongs to a class of insecticides called non-steroidal ecdysone agonists, also known as molting accelerating compounds (MACs). [, , , , ]. It acts by mimicking the action of 20-hydroxyecdysone (20E), the natural molting hormone in insects [, , , , ]. By binding to ecdysteroid receptors, methoxyfenozide disrupts the normal molting process, leading to premature molting, growth inhibition, and ultimately death of the target insect [, , ].
ANone: Yes, studies show that methoxyfenozide can have sublethal effects on insect reproduction, even at low doses. It has been observed to reduce fecundity (number of eggs laid) and fertility (egg hatching success) in several lepidopteran species, including codling moths, leafrollers, and the fall armyworm [, , , ]. This effect is likely due to the disruption of hormonal balance and reproductive processes caused by the compound.
ANone: Methoxyfenozide is a diacylhydrazine compound. Its chemical name is 3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide.
ANone: The molecular formula of methoxyfenozide is C21H26N2O4, and its molecular weight is 370.44 g/mol.
ANone: While specific spectroscopic data was not included in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV absorbance detection and tandem mass spectrometry (HPLC-MS/MS) are commonly used for its identification and quantification [, , , ].
ANone: Studies indicate a negative correlation between temperature and the residual concentration of methoxyfenozide []. This suggests that higher temperatures accelerate its degradation, leading to lower residue levels. This factor is crucial when considering the persistence and potential environmental impact of the insecticide in different climatic regions.
ANone: Methoxyfenozide is not known for having catalytic properties and is primarily used as an insecticide. Its mode of action doesn't involve catalytic mechanisms.
ANone: While the provided research doesn't delve into specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the insecticidal activity of methoxyfenozide and its analogs based on their molecular structures []. These models can assist in designing new, more potent, and selective ecdysone agonists.
ANone: While specific SAR studies were not detailed, research suggests that even minor structural changes to methoxyfenozide could potentially impact its binding affinity to ecdysteroid receptors, ultimately influencing its insecticidal activity and selectivity towards different insect species [, ].
ANone: Methoxyfenozide is often formulated as a suspension concentrate (SC) for agricultural use [, , , ]. This formulation helps to improve its stability, dispersibility in water, and application onto plant surfaces, ultimately enhancing its efficacy against target insects.
ANone: While the exact mechanisms are still being studied, research indicates that methoxyfenozide can be absorbed through ingestion and contact, subsequently distributing within the insect's body, ultimately reaching its target sites, the ecdysteroid receptors [, , , ].
ANone: The provided research primarily focuses on in vivo studies, using various insect species to evaluate the efficacy of methoxyfenozide. While specific cell-based assays are not discussed, they can be valuable tools to study its mechanism of action at a cellular level.
ANone: Research suggests that insects can develop resistance to methoxyfenozide through various mechanisms. One primary mechanism involves enhanced metabolic detoxification, primarily mediated by monooxygenase enzymes [, ]. This enzymatic activity can lead to the breakdown and inactivation of methoxyfenozide, reducing its efficacy.
ANone: These aspects are not directly relevant to methoxyfenozide as it is an insecticide, not a pharmaceutical drug.
ANone: Several alternative insecticides are available for pest control, each with its own mode of action, spectrum of activity, and potential advantages and disadvantages. Some examples include:
- Spinosad: This natural insecticide derived from a bacterium disrupts the insect's nervous system [, , ].
- Chlorantraniliprole: This insecticide activates ryanodine receptors, leading to muscle paralysis and death in insects [].
- Pymetrozine: This compound disrupts feeding behavior in insects, leading to starvation and death [].
ANone: Responsible management of methoxyfenozide waste, including unused product and contaminated packaging, is crucial to minimize its environmental footprint. Specific recommendations vary based on local regulations and should be consulted.
ANone: Research on methoxyfenozide leverages a range of scientific infrastructure and resources, including:
ANone: Methoxyfenozide was first introduced as an insecticide in the mid-1990s, representing a novel class of insect growth regulators (IGRs) []. Its development marked a significant advancement in pest control, offering an alternative to traditional broad-spectrum insecticides with potentially lower environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

